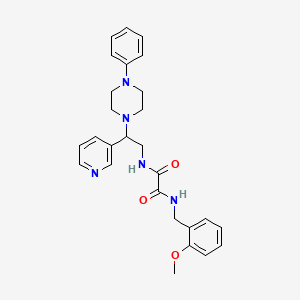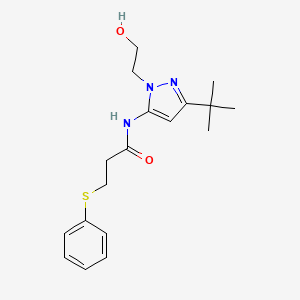
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar pyrazole core structure. These compounds are of interest due to their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating properties .
Synthesis Analysis
The synthesis of related N-substituted pyrazole derivatives is described in the second paper, where 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione reacts with aromatic primary amines to yield a series of 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents that would introduce the tert-butyl, hydroxyethyl, and phenylthio substituents at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The first paper provides insight into the molecular structure of similar compounds, highlighting the importance of hydrogen-bonding patterns in determining the molecular conformation and crystal packing. The molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . These interactions are crucial for the stability and overall molecular geometry, which can influence the biological activity of the compounds.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the exact compound , they do suggest that the pyrazole derivatives can participate in hydrogen bonding due to the presence of amide groups. This implies that the compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" could also engage in similar interactions, potentially affecting its reactivity and the formation of complexes with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural characteristics of related compounds. The presence of the tert-butyl group is likely to increase the lipophilicity of the molecule, while the hydroxyethyl group could contribute to its hydrophilic character and solubility in aqueous environments. The phenylthio group may add to the compound's potential for interactions with biological molecules, such as proteins, through hydrophobic and pi-stacking interactions . The amide linkage is a key functional group that can participate in hydrogen bonding, influencing the compound's solubility and stability .
Propriétés
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)15-13-16(21(20-15)10-11-22)19-17(23)9-12-24-14-7-5-4-6-8-14/h4-8,13,22H,9-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODJIDPBABEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

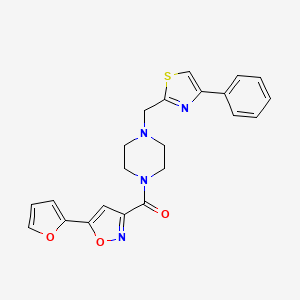
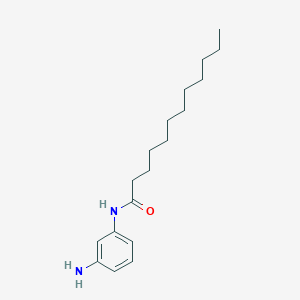
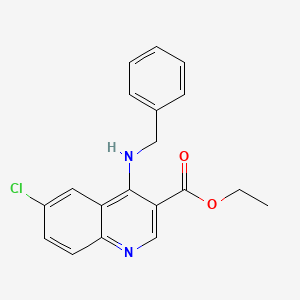
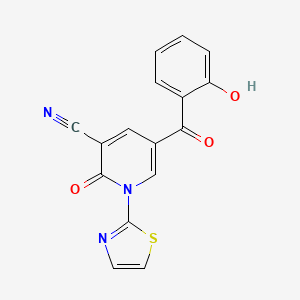
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)
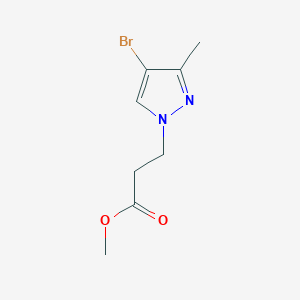
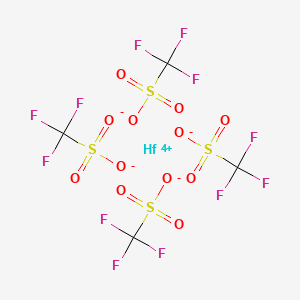
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)

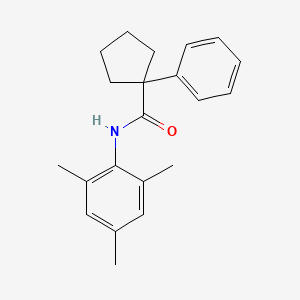
![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)
